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A detailed guide for researchers, scientists, and drug development professionals on the
disparate reactivity of Trimesitylborane and Triphenylborane, supported by experimental data.

In the realm of organoboron chemistry, triarylboranes stand out for their utility as Lewis acids
and as key components in frustrated Lewis pairs (FLPs). Among these, trimesitylborane
(B(Mes)s3) and triphenylborane (B(Ph)s) are archetypal examples, yet their reactivity profiles
differ significantly due to the steric and electronic influences of their respective aryl
substituents. This guide provides a comprehensive experimental comparison of their reactivity,
focusing on Lewis acidity, frustrated Lewis pair chemistry, and the reduction of carbonyl
compounds.

Core Structural and Electronic Differences

The primary distinction between trimesitylborane and triphenylborane lies in the steric bulk of
the aryl groups attached to the central boron atom. Trimesitylborane possesses three mesityl
(2,4,6-trimethylphenyl) groups, which are significantly more sterically encumbering than the
phenyl groups of triphenylborane. This steric hindrance around the boron center in B(Mes)s
profoundly impacts its ability to interact with other molecules, a key determinant of its reactivity.

Triphenylborane has a trigonal planar structure, with the phenyl groups twisted at an angle of
approximately 30° from the BCs plane.[1] While also trigonal planar, the bulky methyl groups on
the mesityl ligands of trimesitylborane create a more crowded environment around the boron
atom.
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Lewis Acidity: A Quantitative Comparison

Lewis acidity, the ability of a compound to accept an electron pair, is a fundamental property of
boranes. This property can be quantified both experimentally, using methods like the Gutmann-
Beckett method, and computationally, through metrics such as the Fluoride lon Affinity (FIA).

The Gutmann-Beckett method provides an "Acceptor Number” (AN), a dimensionless value
that is a measure of Lewis acidity. For triphenylborane, the Acceptor Number has been
determined to be 65.6 in deuterated benzene (CsDs). While a direct experimental AN value for
trimesitylborane under the same conditions is not readily available in the literature, qualitative
evidence suggests it is a weaker Lewis acid. In a study on [2+3] cycloaddition reactions,
trimesitylborane was found to be inactive as a catalyst, whereas triphenylborane was
effective. This difference in catalytic activity was attributed to the lower Lewis acidity and
greater steric hindrance of trimesitylborane.

Computationally, the Fluoride lon Affinity (FIA) provides a theoretical measure of Lewis acidity.
The FIA for triphenylborane has been calculated to be 354.35 kJ/mol. Although a directly
comparable FIA value for trimesitylborane is not available in the reviewed literature, the
observed lower reactivity of B(Mes)s in Lewis acid-catalyzed reactions strongly suggests it
possesses a lower FIA.

Lewis Acidity
Compound ) Value Reference
Metric
Triphenylborane Acceptor Number
_ 65.6 [2]
(B(Ph)3) (AN) in CeDs
Fluoride lon Affinity
354.35 kJ/mol [2]
(FIA)
Trimesitylborane Qualitative Weaker Lewis Acid
(B(Mes)3) Assessment than B(Ph)s

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and bases that are
unable to form a classical adduct. This "frustration” leads to unique reactivity, most notably the
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activation of small molecules like dihydrogen (Hz). The steric bulk of the Lewis acid is a critical
factor in the formation and reactivity of FLPs.

Triphenylborane, when paired with a sufficiently bulky Lewis base like the phosphazene
P(N=C(Ph)2)s, forms an effective FLP that can heterolytically cleave H2.[3] This activation is
reversible, which is a key characteristic for catalytic applications such as hydrogenation.[3]

Due to its significant steric bulk, trimesitylborane is an excellent candidate for forming FLPs.
While direct experimental comparisons of Hz activation with B(Ph)s under identical conditions
are scarce, a study on Hz activation by borane radical anions showed that both
trimesitylborane and a highly electron-deficient borane could activate Hz in the absence of a
Lewis base, albeit through a different, radical-based mechanism.[4] This highlights the inherent
reactivity of the boron center in B(Mes)s, which, when combined with a suitable Lewis base, is
expected to form a highly reactive FLP. The greater steric hindrance of B(Mes)s suggests that it
could form FLPs with a wider range of Lewis bases compared to B(Ph)s.

Catalytic Reduction of Carbonyls

Triarylboranes can act as catalysts for the reduction of carbonyl compounds, typically in the
presence of a stoichiometric reductant like a silane. The Lewis acidic boron center activates the
carbonyl group, facilitating hydride transfer from the silane.

Triphenylborane has been shown to catalyze the chemoselective reduction of tertiary amides to
amines with high efficiency.[5] It has also been employed as a catalyst for the hydrosilylation of
various carbonyl compounds.

Direct comparative studies on the catalytic activity of trimesitylborane and triphenylborane in
carbonyl reduction are not extensively documented. However, given the lower Lewis acidity of
trimesitylborane, it is anticipated to be a less efficient catalyst for carbonyl activation
compared to triphenylborane under similar reaction conditions. The steric bulk of B(Mes)s might
also influence the substrate scope, potentially favoring less hindered carbonyl compounds.

Experimental Protocols
Synthesis of Triphenylborane
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Triphenylborane is commonly synthesized via the reaction of a boron trihalide etherate with a
phenyl Grignard reagent.[1]

Materials:

» Boron trifluoride diethyl etherate (BFs-OEt2)

e Phenylmagnesium bromide (PhMgBr) in an appropriate solvent (e.g., diethyl ether or THF)
o Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

e In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and
nitrogen inlet, a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is
placed.

e The flask is cooled in an ice bath.

e A solution of phenylmagnesium bromide is added dropwise from the dropping funnel with
vigorous stirring.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for several hours.

e The reaction is quenched by the careful addition of a saturated aqueous solution of
ammonium chloride.

e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

o The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure.

e The crude product can be purified by recrystallization or sublimation to yield pure
triphenylborane.[6][7]

Synthesis of Trimesitylborane
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The synthesis of trimesitylborane follows a similar principle, using the Grignard reagent
derived from mesityl bromide.

Materials:

» Boron trifluoride diethyl etherate (BFs-OEt2)

e Mesitylmagnesium bromide (MesMgBr) in THF
e Anhydrous tetrahydrofuran (THF)

Procedure:

A solution of mesitylmagnesium bromide in anhydrous THF is prepared in a flame-dried,
three-necked flask under a nitrogen atmosphere.

e The Grignard solution is cooled in an ice bath.
» Boron trifluoride diethyl etherate is added dropwise with stirring.

 After the addition, the mixture is allowed to warm to room temperature and then refluxed for
several hours.

e The reaction is cooled and then quenched with a saturated aqueous solution of ammonium
chloride.

e The product is extracted with diethyl ether, and the combined organic layers are washed with
brine and dried over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure, and the resulting solid is purified by
recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford
trimesitylborane.

Visualizing the Reactivity Concepts
Frustrated Lewis Pair Hydrogen Activation
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Frustrated Lewis Pair activation of Hz.
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Caption: Frustrated Lewis Pair activation of Ha.

Borane-Catalyzed Carbonyl Reduction
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Catalytic cycle of borane-catalyzed silane reduction of a carbonyl.
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Caption: Catalytic cycle of borane-catalyzed silane reduction of a carbonyl.

Conclusion

The reactivity of trimesitylborane and triphenylborane is a tale of two boranes dictated by
steric hindrance. Triphenylborane, with its relatively accessible boron center, exhibits moderate
Lewis acidity and participates in a range of catalytic reactions and forms effective frustrated
Lewis pairs with bulky bases. In contrast, the formidable steric shielding in trimesitylborane
significantly diminishes its Lewis acidity and general reactivity. However, this very steric bulk
makes it a prime candidate for FLP chemistry, potentially with a broader scope of Lewis bases
than triphenylborane. For researchers and professionals in drug development, understanding
these nuances is crucial for selecting the appropriate triarylborane for a specific synthetic
transformation, whether it be for Lewis acid catalysis or for harnessing the unique reactivity of
frustrated Lewis pairs. Further quantitative studies directly comparing these two fundamental
organoboron compounds would be highly valuable to the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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